1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione
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Overview
Description
1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione is a complex organic compound with the molecular formula C12H20N6O4 It is known for its unique structure, which includes two imidazolidine-2,4-dione rings connected by an ethane-1,2-diylbis(iminoethane-2,1-diyl) linker
Preparation Methods
The synthesis of 1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione typically involves the reaction of ethane-1,2-diamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion
Scientific Research Applications
1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione derivatives: These compounds have similar structures but may contain additional functional groups that modify their properties.
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core structure but differ in the substituents attached to the rings.
Ethane-1,2-diamine derivatives: These compounds have the ethane-1,2-diamine linker but may have different ring structures or functional groups. The uniqueness of 1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione lies in its specific combination of structural elements, which confer distinct chemical and biological properties
Properties
CAS No. |
98690-31-4 |
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Molecular Formula |
C12H20N6O4 |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
1-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H20N6O4/c19-9-7-17(11(21)15-9)5-3-13-1-2-14-4-6-18-8-10(20)16-12(18)22/h13-14H,1-8H2,(H,15,19,21)(H,16,20,22) |
InChI Key |
JWOVHUWSLSYMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCNCCNCCN2CC(=O)NC2=O |
Origin of Product |
United States |
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